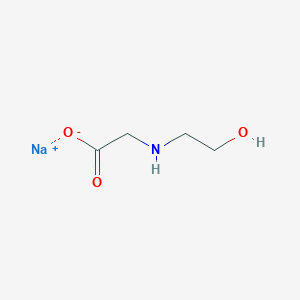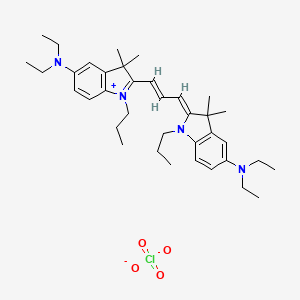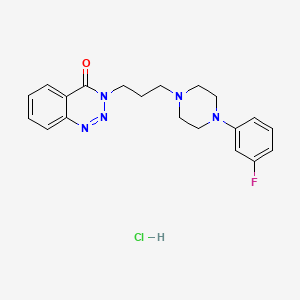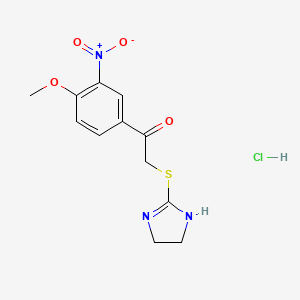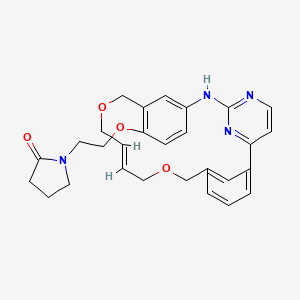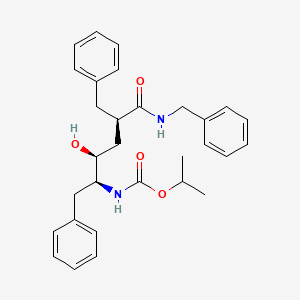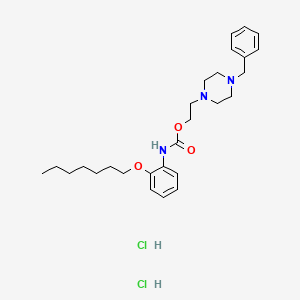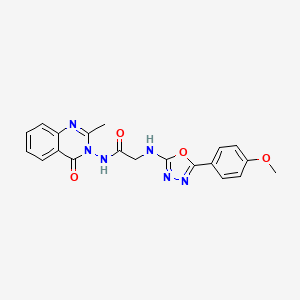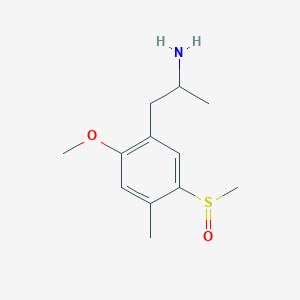
Tomso
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tomso, also known as 2-methoxy-4-methyl-5-methylsulfinylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is unique in that it is inactive on its own and requires the consumption of alcohol to become active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tomso involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:
Preparation of 2-methoxy-4-methyl-5-methylsulfinylbenzaldehyde: This involves the methylation of 2-methoxy-4-methylbenzaldehyde followed by sulfoxidation.
Formation of 2-methoxy-4-methyl-5-methylsulfinylamphetamine: The benzaldehyde derivative is then subjected to reductive amination with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
Tomso undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Tomso has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the effects of sulfoxide and methoxy groups on the reactivity of amphetamines.
Biology: Investigated for its psychoactive properties and potential therapeutic uses.
作用机制
Tomso exerts its effects through interaction with the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the following pathways:
Activation by Alcohol: this compound is inactive on its own and requires alcohol to become active.
Interaction with Neurotransmitter Systems: Once activated, this compound likely interacts with serotonin and dopamine receptors, leading to its psychedelic effects.
相似化合物的比较
Tomso is similar to other substituted amphetamines but has unique properties that set it apart:
TOM (psychedelic): Another compound synthesized by Alexander Shulgin, similar in structure but does not require alcohol for activation.
Metaescaline: A compound that also requires alcohol for activation, similar to this compound.
List of Similar Compounds
- TOM (psychedelic)
- Metaescaline
- Other substituted amphetamines with sulfoxide or methoxy groups .
属性
CAS 编号 |
757142-16-8 |
|---|---|
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC 名称 |
1-(2-methoxy-4-methyl-5-methylsulfinylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-8-5-11(15-3)10(6-9(2)13)7-12(8)16(4)14/h5,7,9H,6,13H2,1-4H3 |
InChI 键 |
LMQLBXOYCGXTOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)C)CC(C)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




